1-Oxa-8-azaspiro[4.5]decane-2-acetonitrile, 8-(phenylmethyl)-
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Overview
Description
1-Oxa-8-azaspiro[4.5]decane-2-acetonitrile, 8-(phenylmethyl)- is a spirocyclic compound that has garnered attention due to its unique structural properties and potential applications in various fields such as chemistry, biology, and medicine. The spirocyclic structure imparts rigidity and three-dimensionality, making it a valuable scaffold in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxa-8-azaspiro[4.5]decane-2-acetonitrile, 8-(phenylmethyl)- typically involves the use of commercially available reagents. One common synthetic route is based on the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-Oxa-8-azaspiro[4.5]decane-2-acetonitrile, 8-(phenylmethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Oxa-8-azaspiro[4.5]decane-2-acetonitrile, 8-(phenylmethyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand for various biological receptors.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Oxa-8-azaspiro[4.5]decane-2-acetonitrile, 8-(phenylmethyl)- involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into the active sites of enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or blocking receptor-ligand interactions, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Oxa-9-azaspiro[5.5]undecane: Known for its antituberculosis activity.
1-Oxa-4-azaspiro[4.5]decane: Used in medicinal chemistry for its unique structural properties.
Uniqueness
1-Oxa-8-azaspiro[4.5]decane-2-acetonitrile, 8-(phenylmethyl)- stands out due to its specific spirocyclic structure, which imparts rigidity and three-dimensionality. This makes it a valuable scaffold for drug discovery, as it can interact with biological targets in a unique manner compared to other spirocyclic compounds.
Biological Activity
Overview
1-Oxa-8-azaspiro[4.5]decane-2-acetonitrile, 8-(phenylmethyl)- is a novel heterocyclic compound characterized by its unique spiro structure, which incorporates both nitrogen and oxygen atoms. This compound has garnered attention for its potential biological activities, particularly as a selective ligand for sigma receptors, which are implicated in various neurological processes.
Chemical Structure and Properties
- Molecular Formula : C₁₇H₂₂N₂O
- Molecular Weight : 270.37 g/mol
- CAS Number : 723289-00-7
- Canonical SMILES : C1CC2(CCN(CC2)CC3=CC=CC=C3)OC1CC#N
Property | Value |
---|---|
Molecular Formula | C₁₇H₂₂N₂O |
Molecular Weight | 270.37 g/mol |
CAS Number | 723289-00-7 |
1-Oxa-8-azaspiro[4.5]decane derivatives have been identified as selective sigma-1 receptor ligands. The sigma receptors play crucial roles in modulating neurotransmitter systems and have been linked to various neuropsychiatric disorders. Research indicates that these compounds exhibit high affinity for sigma-1 receptors with Ki values in the nanomolar range (0.47 - 12.1 nM) and moderate selectivity over sigma-2 receptors .
Pharmacokinetics
Biodistribution studies using radiolabeled derivatives of this compound have shown significant initial brain uptake, suggesting potential applications in neuroimaging and treatment of central nervous system disorders. For instance, in mice, the radiolabeled compound demonstrated a high brain-to-blood ratio, indicating effective penetration through the blood-brain barrier .
Biological Activity and Case Studies
1-Oxa-8-azaspiro[4.5]decane has been evaluated for its pharmacological effects in several studies:
- Neuropharmacological Evaluation : A study synthesized a series of derivatives and evaluated their effects on sigma receptor binding. The most promising candidate demonstrated significant binding affinity and was selected for further development as a potential imaging agent for neurological conditions .
- Potential Therapeutic Applications : The compound has been explored as a potential treatment for disorders associated with neuropeptide Y (NPY) receptors, which are involved in anxiety and depression pathways . The ability to antagonize NPY Y5 receptors positions it as a candidate for treating binge eating disorders and other metabolic conditions .
- In Vivo Studies : Ex vivo autoradiography studies indicated high accumulation of the radiotracer in sigma receptor-rich brain areas, supporting its role as a lead compound for further structural modifications aimed at enhancing its therapeutic efficacy .
Comparative Analysis with Similar Compounds
The table below summarizes the biological activity and selectivity of 1-Oxa-8-azaspiro[4.5]decane compared to related compounds.
Compound | Sigma-1 Affinity (nM) | Sigma-2 Affinity (nM) | Selectivity Ratio (σ2/σ1) |
---|---|---|---|
1-Oxa-8-azaspiro[4.5]decane | 0.47 - 12.1 | Moderate | 2 - 44 |
2-Oxa-7-azaspiro[4.4]nonane | Higher | Lower | Varies |
8-Oxa-2-azaspiro[4.5]decane | Moderate | High | Varies |
Properties
Molecular Formula |
C17H22N2O |
---|---|
Molecular Weight |
270.37 g/mol |
IUPAC Name |
2-(8-benzyl-1-oxa-8-azaspiro[4.5]decan-2-yl)acetonitrile |
InChI |
InChI=1S/C17H22N2O/c18-11-7-16-6-8-17(20-16)9-12-19(13-10-17)14-15-4-2-1-3-5-15/h1-5,16H,6-10,12-14H2 |
InChI Key |
UAEOURHUEIWJIC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCN(CC2)CC3=CC=CC=C3)OC1CC#N |
Origin of Product |
United States |
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